6-Amino-5-nitrosouracil-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-nitrosouracil-13C,15N2 is a stable isotope-labeled compound used in various scientific research applications. It is an intermediate in the synthesis of Xanthine-13C,15N2, which is an isotope-labeled analog of Xanthine. The molecular formula of this compound is C3[13C]H4N2[15N]2O3, and it has a molecular weight of 159.08.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitrosouracil-13C,15N2 involves the incorporation of stable isotopes 13C and 15N into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems and stringent quality control measures. The production process is designed to ensure high purity and consistent isotope labeling.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-nitrosouracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-nitrosouracil-13C,15N2 is used in a wide range of scientific research applications, including:
Chemistry: As a labeled compound, it is used in tracer studies and mechanistic investigations.
Biology: It is used in studies involving nucleic acids and enzyme interactions.
Medicine: The compound is used in pharmacokinetic studies and drug development.
Industry: It is used in the synthesis of other labeled compounds and in quality control processes.
Wirkmechanismus
The mechanism of action of 6-Amino-5-nitrosouracil-13C,15N2 involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on the context. The labeled isotopes allow for precise tracking and analysis of its interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,3-dimethyl-5-nitrosouracil: This compound shares structural similarities but differs in the presence of methyl groups.
5-Nitroso-6-aminouracil: Another structurally related compound with similar functional groups.
Uniqueness
6-Amino-5-nitrosouracil-13C,15N2 is unique due to its stable isotope labeling, which allows for detailed studies in various scientific fields. The incorporation of 13C and 15N isotopes provides a distinct advantage in tracer studies and mechanistic investigations.
Eigenschaften
Molekularformel |
C4H4N4O3 |
---|---|
Molekulargewicht |
159.08 g/mol |
IUPAC-Name |
6-amino-5-nitroso-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i4+1,6+1,7+1 |
InChI-Schlüssel |
DKPCSXFEWFSECE-XZQGXACKSA-N |
Isomerische SMILES |
C1(=C([15NH][13C](=O)[15NH]C1=O)N)N=O |
Kanonische SMILES |
C1(=C(NC(=O)NC1=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.